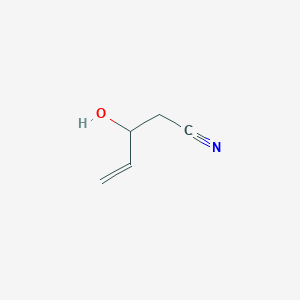

3-hydroxypent-4-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCLOVRWBLGJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950134 | |

| Record name | 3-Hydroxypent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27451-36-1, 6071-81-4, 7451-85-6 | |

| Record name | 3-Hydroxy-4-pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27451-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyano-2-hydroxy-3-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, (S)-1-cyano-2-hydroxy-3- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxypent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypent-4-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyano-2-hydroxy-3-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 3 Hydroxypent 4 Enenitrile and Its Stereoisomers

Established Synthetic Pathways and Mechanistic Insights

The synthesis of 3-hydroxypent-4-enenitrile can be approached through several strategic disconnections, leading to various established pathways. These routes can be broadly categorized into one-pot syntheses, which offer efficiency and atom economy, and multi-step sequences that allow for greater control and purification of intermediates.

One-Pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. For the construction of this compound, enolate and conjugate addition strategies are prominent.

The formation of this compound can be envisioned through the nucleophilic addition of an acetonitrile (B52724) enolate to acrolein. This strategy is analogous to the synthesis of related β-hydroxy esters. In a proposed one-pot synthesis, a strong base, such as lithium diisopropylamide (LDA), would be used to deprotonate acetonitrile to form the corresponding nucleophilic enolate. This enolate would then react with acrolein in an aldol-type reaction to yield the desired this compound after an aqueous workup.

A similar reaction has been reported for the synthesis of tert-butyl 3-hydroxypent-4-enoate, where the enolate of tert-butyl acetate (B1210297) is added to acrolein rsc.org. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the enolate and minimize side reactions.

Table 1: Proposed One-Pot Synthesis of this compound via Enolate Addition

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Acetonitrile | Acrolein | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to rt | This compound |

This table presents a proposed reaction scheme based on analogous syntheses.

The mechanism involves the initial formation of the lithium salt of the acetonitrile enolate, which then attacks the carbonyl carbon of acrolein. The resulting alkoxide is subsequently protonated during the workup to give the final hydroxyl group. The control of stereochemistry at the newly formed chiral center is a key challenge in this approach and can be addressed through the use of chiral bases or auxiliaries.

Conjugate addition, or Michael addition, provides an alternative disconnection for the synthesis of γ-hydroxynitriles. While not a direct one-pot synthesis of this compound from simple precursors, chelation-controlled conjugate additions to γ-hydroxy α,β-unsaturated nitriles are a powerful method for elaborating such structures nih.gov.

In a hypothetical scenario, a precursor such as a γ-hydroxy-α,β-unsaturated nitrile could undergo a conjugate addition of a nucleophile. The hydroxyl group can play a crucial role in directing the reaction through chelation with a metal cation, often from a Grignard reagent, which also serves as the nucleophile source nih.gov. This strategy is particularly useful for introducing substituents at the β-position.

The mechanism involves the deprotonation of the hydroxyl group, followed by coordination of the resulting alkoxide and the nitrile to a metal center. This coordination brings the nucleophile into proximity for an intramolecular or intermolecular conjugate addition.

Multi-step Syntheses from Precursors

Multi-step syntheses offer a more controlled approach to the construction of this compound, allowing for the purification of intermediates and the precise installation of functional groups.

A common strategy in multi-step syntheses is the introduction of the nitrile group at a late stage. This can be achieved from a precursor already containing the desired carbon skeleton and hydroxyl group, but with a different functional group that can be converted to a nitrile.

One of the most general methods for synthesizing nitriles is the nucleophilic substitution of an alkyl halide with a metal cyanide. However, due to the high toxicity of metal cyanides, alternative methods are often preferred. The dehydration of primary amides or aldoximes are common and effective alternatives. For instance, a precursor aldehyde could be converted to an aldoxime, which is then dehydrated to the nitrile. Various reagents can effect this transformation, including inexpensive and environmentally friendly catalysts like anhydrous ferrous sulfate (B86663) openochem.org.

Table 2: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent/Catalyst | Conditions | Yield Range (%) |

| Anhydrous Ferrous Sulfate | DMF, reflux | 90-95 |

| Anhydrous Nickel Sulfate | DMF, reflux | 90-95 |

| Sodium Bicarbonate | Microwave, 560 W | 90-95 |

Data adapted from studies on various aldehydes. openochem.orgorganic-chemistry.orgbeilstein-journals.org

Alternatively, the synthesis can commence with a precursor that already contains the nitrile and the carbon backbone, with the hydroxyl group being introduced in a later step. The hydroxylation of an unsaturated nitrile can be achieved through various methods.

For α,β-unsaturated nitriles, stereoselective hydroxylation methods have been developed nih.gov. These methods are crucial for controlling the stereochemistry of the final product. While this compound is a γ,δ-unsaturated nitrile, the principles of directed hydroxylation can be applied. For instance, an allylic oxidation of a precursor like pent-4-enenitrile could potentially install the hydroxyl group at the C3 position. Reagents such as selenium dioxide or chromium-based reagents are known to effect allylic oxidations, although regioselectivity can be a challenge.

Another approach involves the epoxidation of the double bond followed by a regioselective ring-opening of the resulting epoxide. The choice of the epoxidizing agent and the ring-opening nucleophile would be critical to achieve the desired regiochemistry and stereochemistry.

Enantioselective and Diastereoselective Synthesis

The synthesis of stereoisomerically pure this compound hinges on methodologies that can effectively control the formation of the chiral center at the hydroxyl-bearing carbon. This is primarily achieved through catalytic asymmetric synthesis, kinetic resolution, and the use of chiral auxiliaries.

Catalytic Asymmetric Syntheses

Catalytic asymmetric synthesis represents a highly efficient approach for the enantioselective production of this compound. This typically involves the addition of a cyanide source to acrolein in the presence of a chiral catalyst.

The development of effective chiral catalysts is paramount for the asymmetric synthesis of cyanohydrins. While specific catalysts tailored for this compound are not extensively documented, general classes of catalysts for the asymmetric cyanation of aldehydes are well-established and applicable. These include metal-based catalysts and organocatalysts.

Chiral Lewis acid catalysts, often derived from metals like titanium, aluminum, and lanthanides, are capable of activating the aldehyde carbonyl group towards nucleophilic attack by the cyanide ion. The chiral ligand environment around the metal center dictates the facial selectivity of the cyanide addition, leading to the preferential formation of one enantiomer. For instance, titanium-salen complexes have been shown to be effective in the asymmetric addition of cyanide to aldehydes nih.gov.

Organocatalysts, such as chiral peptides and cinchona alkaloid derivatives, have also emerged as powerful tools in asymmetric cyanohydrin synthesis. They operate through various activation modes, including hydrogen bonding and iminium ion formation, to create a chiral environment that directs the stereochemical outcome of the reaction.

Hydroxynitrile lyases (HNLs) are enzymes that naturally catalyze the addition of hydrogen cyanide to aldehydes and ketones with high enantioselectivity researchgate.netrsc.orgftb.com.hr. Both (R)-selective and (S)-selective HNLs are known, making them highly valuable for accessing either enantiomer of a target cyanohydrin researchgate.netrsc.orgftb.com.hr. The application of HNLs to α,β-unsaturated aldehydes like acrolein can provide a direct and environmentally benign route to enantiopure this compound pu-toyama.ac.jp.

Table 1: Overview of Chiral Catalyst Types for Asymmetric Cyanohydrin Synthesis

| Catalyst Type | Metal/Core Structure | Typical Ligands/Scaffolds |

| Chiral Lewis Acids | Titanium, Aluminum | Salen, BINOL derivatives |

| Organocatalysts | Cinchona Alkaloids | Quinine, Quinidine derivatives |

| Biocatalysts | Hydroxynitrile Lyases | Varies by enzyme source |

The design of chiral ligands is a crucial aspect of developing effective metal-based catalysts for asymmetric synthesis. The ligand's structure directly influences the stereochemical environment of the catalytic active site, thereby controlling the enantioselectivity of the reaction. For the synthesis of this compound, ligands would need to effectively discriminate between the two prochiral faces of acrolein.

Key features in ligand design include:

Steric Bulk: Bulky substituents on the ligand can create a sterically hindered pocket that allows the substrate to bind in a preferred orientation, thus favoring attack from one side.

Electronic Effects: The electronic properties of the ligand can modulate the Lewis acidity of the metal center, influencing the reaction rate and selectivity.

Chelation: Bidentate or multidentate ligands that form stable chelates with the metal center often provide a more rigid and well-defined chiral environment, leading to higher enantioselectivities.

Carbohydrate-based chiral ligands have shown promise in the enantioselective addition of organozinc reagents to aldehydes, a reaction analogous to cyanohydrin formation in terms of facial discrimination of the carbonyl group nih.gov. Such ligands, with their well-defined stereochemistry and structural diversity, could be adapted for the asymmetric cyanation of acrolein.

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new, enantiomerically enriched product from the more reactive enantiomer.

For this compound, enzymatic kinetic resolution is a particularly effective approach. Lipases are commonly employed to catalyze the enantioselective acylation of the hydroxyl group of the racemic cyanohydrin nih.gov. In a typical procedure, the racemic this compound is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B). One enantiomer will be acylated at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product.

Table 2: Example of Lipase-Catalyzed Kinetic Resolution

| Substrate | Catalyst | Acyl Donor | Product 1 (Unreacted) | Product 2 (Acylated) |

| (±)-3-hydroxypent-4-enenitrile | Lipase | Vinyl Acetate | (S)-3-hydroxypent-4-enenitrile | (R)-3-acetoxypent-4-enenitrile |

Auxiliary-Controlled Diastereoselective Approaches

The use of chiral auxiliaries is a classical yet powerful strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

In the context of this compound synthesis, a chiral auxiliary could be attached to either the nitrile or a precursor molecule. For example, a chiral auxiliary could be incorporated into a cyanoacetate (B8463686) derivative, which is then subjected to a vinylation reaction. The steric and electronic properties of the auxiliary would control the diastereoselectivity of the addition of the vinyl group, leading to a precursor of this compound with a defined stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. Evans oxazolidinone auxiliaries, for instance, are widely used to direct the stereoselective alkylation of enolates and could be adapted for such a synthetic route wikipedia.orgsigmaaldrich.com.

Stereochemical Control Mechanisms (e.g., E-selectivity)

While the primary focus is often on the stereocenter at C3, controlling the geometry of the double bond (E/Z selectivity) is also crucial for synthesizing specific stereoisomers of this compound. The method of introducing the vinyl group largely dictates the stereochemical outcome of the double bond.

For syntheses that construct the carbon skeleton through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, the choice of reagents and reaction conditions can be tuned to favor the formation of the E-isomer. For instance, the Horner-Wadsworth-Emmons reaction using phosphonate (B1237965) reagents often exhibits high E-selectivity.

In strategies involving the copper-catalyzed transformation of olefins, the geometry of the resulting double bond can also be controlled. Certain copper-catalyzed cross-dehydrogenative couplings have been shown to produce γ,δ-unsaturated nitriles with high E/Z selectivity nih.govnih.gov. The mechanism of these reactions often involves a syn-elimination pathway that favors the formation of the thermodynamically more stable E-alkene.

Novel Synthetic Route Development

The pursuit of more efficient, sustainable, and selective methods for the synthesis of this compound and its stereoisomers has led to the exploration of innovative strategies. These include the use of unconventional reagents and reaction conditions, as well as the implementation of advanced manufacturing technologies like flow chemistry.

Exploration of Unconventional Reagents and Conditions

Recent research has moved beyond traditional synthetic methods, venturing into novel catalytic systems and energy sources to improve the synthesis of chiral cyanohydrins, the class of compounds to which this compound belongs.

Enzymatic Synthesis: A significant advancement in the asymmetric synthesis of cyanohydrins is the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the enantioselective addition of cyanide to aldehydes and ketones. rsc.orgscilit.com This biocatalytic approach offers high enantioselectivity under mild reaction conditions, presenting a green alternative to conventional chemical catalysts. HNLs are now considered a reliable tool for preparing either the (R)- or (S)-enantiomer of a desired cyanohydrin. rsc.org

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts. mdpi.com Chiral small organic molecules, such as those derived from cinchona alkaloids or amino acids, can catalyze the enantioselective addition of cyanide to aldehydes. While catalyst loading can sometimes be higher than in metal catalysis, organocatalysis offers the advantages of lower toxicity and greater stability. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate the rate of chemical reactions. mdpi.com In the context of nitrile synthesis, microwave-assisted organic synthesis (MAOS) has been shown to increase yields and reduce reaction times significantly. mdpi.comnih.gov This technique is considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. nih.govksu.edu.sa Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govnih.gov This method has been successfully applied to various organic syntheses, including the formation of heterocyclic compounds and the functionalization of carbohydrates, suggesting its potential for the synthesis of this compound. nih.govorganic-chemistry.org

Table 1: Comparison of Unconventional Synthetic Methodologies

| Methodology | Key Advantages | Typical Reagents/Catalysts | Potential Application for this compound |

|---|---|---|---|

| Enzymatic Synthesis | High enantioselectivity, mild conditions, green | Hydroxynitrile lyases (HNLs) | Enantioselective synthesis of (R)- or (S)-3-hydroxypent-4-enenitrile |

| Organocatalysis | Metal-free, lower toxicity, stable catalysts | Chiral thioureas, amino acid derivatives | Asymmetric addition of a cyanide source to an appropriate aldehyde precursor |

| Microwave-Assisted | Rapid reaction times, higher yields, energy efficient | Standard reagents under microwave irradiation | Acceleration of the cyanohydrin formation step |

| Ultrasound-Assisted | Enhanced reaction rates, improved yields | Standard reagents under sonication | Promotion of the reaction between an aldehyde and a cyanide source |

Flow Chemistry and Scalable Synthesis Strategies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and process control. researcher.life

The synthesis of nitriles has been a focus of flow chemistry research, with the development of continuous-flow processes that are both efficient and safer than traditional batch methods. rsc.org For instance, a cyanide-free synthesis of aryl nitriles using p-toluenesulfonylmethyl isocyanide (TosMIC) has been demonstrated in a continuous flow system, offering high yields and an improved safety profile. rsc.org Another approach involves the direct preparation of nitriles from carboxylic acids in continuous flow at high temperatures and pressures. nih.govsemanticscholar.org

While a specific flow synthesis for this compound is not extensively documented, the existing methodologies for other nitriles provide a strong foundation for its development. The key benefits of applying flow chemistry to the synthesis of this compound would include:

Enhanced Safety: The use of hazardous reagents like cyanides can be better managed in a closed-loop flow system, minimizing exposure and the risk of accidental release.

Improved Heat and Mass Transfer: Flow reactors provide superior control over reaction temperature and mixing, which can lead to higher yields and selectivities.

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch production, as it involves running the reactor for a longer duration or using parallel reactors. researcher.life

Table 2: Potential Flow Chemistry Strategies for this compound Synthesis

| Strategy | Reagents | Key Advantages |

|---|---|---|

| Cyanide-Free Nitrile Synthesis | Aldehyde precursor, TosMIC | Avoids the use of highly toxic cyanide salts |

| Schmidt Reaction of Aldehydes | Aldehyde precursor, Trimethylsilyl azide (B81097) (TMSN3) | Mild conditions, high yields for a variety of aldehydes |

| From Carboxylic Acids | Carboxylic acid precursor, Acetonitrile | Catalyst-free, utilizes readily available starting materials |

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound reveals several plausible synthetic routes by disconnecting the molecule at key bonds to identify potential starting materials.

The primary disconnection points for this compound are the carbon-cyanide bond and the carbon-carbon bond of the vinyl group. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the Carbon-Cyanide Bond

This is a common strategy for the synthesis of cyanohydrins. wikipedia.orglibretexts.orgsavemyexams.com

Disconnection 1 (C-CN): The nitrile group can be introduced via the nucleophilic addition of a cyanide anion to an aldehyde. This retrosynthetic step leads to the precursor 3-hydroxypent-4-enal (B12542759) . This transformation is a classic cyanohydrin formation reaction.

Further Disconnection of 3-hydroxypent-4-enal: The allylic alcohol functionality in 3-hydroxypent-4-enal can be traced back to simpler starting materials. A logical disconnection is between the carbon bearing the hydroxyl group and the adjacent methylene (B1212753) carbon, suggesting an aldol-type reaction between acrolein and acetaldehyde (B116499) .

Pathway B: Disconnection involving the Vinyl Group

This approach focuses on forming the carbon-carbon double bond late in the synthesis.

Disconnection 2 (C=C): The vinyl group can be formed through various olefination reactions, such as the Wittig reaction. youtube.com This would involve a precursor like 3-hydroxy-4-oxobutanenitrile .

Further Disconnection of 3-hydroxy-4-oxobutanenitrile: This precursor could be synthesized from a protected aldehyde and a nitrile-containing nucleophile.

A visual representation of the primary retrosynthetic analysis is presented below:

This analysis highlights that readily available and inexpensive starting materials like acrolein and acetaldehyde can be considered for the synthesis of the this compound core structure. The choice of the synthetic route would depend on factors such as the desired stereochemistry, scalability, and safety considerations.

Chemical Reactivity and Transformative Organic Reactions of 3 Hydroxypent 4 Enenitrile

Reaction Mechanisms and Pathways

The unique arrangement of the hydroxyl, alkene, and nitrile groups in 3-hydroxypent-4-enenitrile allows for a diverse range of reaction mechanisms and pathways, including nucleophilic additions and electrophilic reactions.

Nucleophilic Additions Involving Nitrile and Hydroxyl Moieties

The nitrile group in this compound features an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of nitrile chemistry, enabling the synthesis of various other functional groups. The reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more reactive towards weak nucleophiles. In basic media, strong nucleophiles can directly attack the nitrile carbon.

The hydroxyl group can also participate in nucleophilic reactions, typically after deprotonation to form a more nucleophilic alkoxide. This can lead to intramolecular reactions, given the proximity of the other functional groups.

Electrophilic Reactions of the Alkene Functionality

The carbon-carbon double bond in this compound is a region of high electron density, making it prone to attack by electrophiles. These electrophilic addition reactions are a hallmark of alkene chemistry. The regioselectivity of such additions would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the presence of the nearby hydroxyl and nitrile groups could influence the stereochemical and regiochemical outcome of these reactions through electronic and steric effects.

Functional Group Interconversions and Derivatization

The trifunctional nature of this compound makes it a versatile substrate for a variety of functional group interconversions and derivatizations through oxidation, reduction, and substitution reactions.

Oxidation Reactions and Product Characterization

The hydroxyl and alkene moieties are both susceptible to oxidation. The secondary alcohol could be oxidized to a ketone, yielding 3-oxopent-4-enenitrile, using common oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC). The alkene functionality can undergo oxidative cleavage with reagents like ozone (O₃) or potassium permanganate (KMnO₄) to yield smaller carbonyl compounds. The specific products would depend on the reaction conditions.

Table 1: Predicted Products of Oxidation Reactions

| Oxidizing Agent | Functional Group Targeted | Predicted Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Secondary Alcohol | 3-Oxopent-4-enenitrile |

| Ozone (O₃), followed by reductive workup (e.g., Zn/H₂O) | Alkene | Formaldehyde and 2-hydroxy-3-oxopropanenitrile |

The characterization of these products would be achieved through standard spectroscopic methods such as infrared (IR) spectroscopy to observe the appearance of new carbonyl or the disappearance of hydroxyl and alkene signals, and nuclear magnetic resonance (NMR) spectroscopy to determine the new molecular structure.

Reduction Reactions and Product Characterization

Both the nitrile and the alkene functionalities can be reduced. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) would likely reduce both the carbon-carbon double bond and the nitrile group, leading to 3-hydroxypentylamine. More selective reducing agents could be employed to target one group over the other. For instance, sodium borohydride (NaBH₄) is generally not strong enough to reduce a nitrile but could potentially reduce the alkene under certain conditions. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the nitrile to a primary amine, affording 3-hydroxy-4-penten-1-amine.

Table 2: Predicted Products of Reduction Reactions

| Reducing Agent | Functional Group Targeted | Predicted Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Nitrile | 3-Hydroxy-4-penten-1-amine |

Characterization would involve IR spectroscopy to monitor the disappearance of the nitrile and alkene stretching frequencies and the appearance of N-H stretching for the amine. NMR spectroscopy would confirm the saturation of the carbon chain and the presence of the aminomethyl group.

Substitution Reactions at Hydroxyl and Nitrile Centers

The hydroxyl group can be converted into a good leaving group, for example, by protonation or conversion to a tosylate, which would then allow for nucleophilic substitution reactions. This could lead to the introduction of a variety of other functional groups at the C3 position.

While the nitrile group itself does not typically undergo substitution at the nitrogen atom, its conversion to other functional groups, as discussed in the hydrolysis and reduction sections, represents a form of substitution of the cyano group. For example, the acid-catalyzed hydrolysis of the nitrile would yield 3-hydroxypent-4-enoic acid, effectively substituting the nitrile with a carboxylic acid.

Cyclization and Rearrangement Reactions

The proximate positioning of multiple functional groups in this compound facilitates a range of intramolecular reactions, leading to the formation of diverse cyclic and rearranged products.

Intramolecular Cyclization Pathways

The structure of this compound is amenable to several intramolecular cyclization pathways, driven by the interaction of its reactive centers. These reactions can be initiated under various conditions, leading to the formation of heterocyclic and carbocyclic systems.

One potential pathway involves the intramolecular addition of the hydroxyl group to the nitrile, which could be catalyzed by either acid or base. This type of reaction is known for simpler cyanohydrins, though the presence of the double bond adds a layer of complexity.

Palladium-catalyzed cyclizations represent another significant avenue for the transformation of related unsaturated nitriles. For instance, (Z)-5-iodo-4-pentenenitriles undergo a ligand-free Pd(0)-catalyzed reductive cyclization to yield cyclopentenone derivatives. chemistryviews.org This process involves the formation of an imido-Pd(II) intermediate, which upon protonation and hydrolysis, affords the final product. chemistryviews.org While this compound lacks the iodo substituent, this study highlights the potential for palladium catalysis to effect cyclization in similar systems.

The table below summarizes a representative palladium-catalyzed cyclization of a related iodo-pentenenitrile.

| Substrate | Catalyst | Reductant | Base | Solvent | Product | Yield (%) |

| (Z)-5-iodo-4-pentenenitrile derivative | Pd(OAc)₂ | HCO₂H | DIPEA | DCE | Cyclopentenone derivative | Moderate to Good |

Data sourced from a study on the cyclization of (Z)-5-iodo-4-pentenenitriles. chemistryviews.org

Furthermore, radical cyclizations offer a powerful method for the construction of cyclic molecules from unsaturated precursors. The cyano group can act as a radical acceptor in cascade reactions, enabling the formation of various heterocyclic and carbocyclic structures.

Domino and Cascade Reactions

The multifunctionality of this compound makes it an ideal candidate for domino and cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. These reactions are highly atom-economical and can lead to the formation of intricate polycyclic systems. nih.gov

Base-mediated cascade reactions, for example, have been shown to convert simple starting materials into complex polycyclic scaffolds through a series of Michael additions and aldol (B89426) condensations. nih.gov While not demonstrated specifically for this compound, its structure suggests potential for similar transformations. A hypothetical cascade could be initiated by the deprotonation of the hydroxyl group, followed by an intramolecular Michael addition onto the electron-deficient carbon of the nitrile-conjugated double bond. Subsequent reactions could then lead to the formation of more complex ring systems.

The synthesis of substituted pyridines, a prevalent motif in pharmaceuticals and agrochemicals, can often be achieved through domino reactions. While numerous methods exist for pyridine synthesis, a potential route starting from a molecule like this compound could involve a condensation-cyclization sequence. For instance, a base-mediated condensation with another carbonyl compound could be followed by an intramolecular cyclization and subsequent aromatization to furnish a substituted pyridine. Research on the synthesis of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones via base-mediated condensation of ketones with pyridinecarboxylates demonstrates the feasibility of such condensation strategies. nih.gov

The following table outlines a general scheme for a domino reaction leading to a dihydrofuro[3,4-c]pyridine system, illustrating the power of cascade sequences in building complex heterocycles from multifunctional starting materials.

| Reactants | Conditions | Key Steps | Product |

| Pyridoxal and Ketone | Basic | Claisen-Schmidt condensation, oxa-Michael addition | 1,3-dihydrofuro[3,4-c]pyridine |

This is a representative example of a domino reaction leading to a heterocyclic system. thieme-connect.de

Polymerization and Oligomerization Potential

The presence of a vinyl group in this compound suggests its potential to undergo polymerization and oligomerization reactions, leading to the formation of novel functional polymers.

The terminal double bond can potentially participate in radical chain-growth polymerization. libretexts.org This process is typically initiated by a radical species that adds to the double bond, generating a new radical that can then propagate by adding to subsequent monomer units. libretexts.orgnih.gov The presence of the hydroxyl and nitrile groups would impart functionality to the resulting polymer chain, potentially influencing its properties such as solubility, thermal stability, and capacity for further modification. Radical polymerizations are versatile and can be initiated by various methods, including thermal or photochemical decomposition of initiators like AIBN or benzoyl peroxide. libretexts.org

The general mechanism for radical polymerization involves three main stages: initiation, propagation, and termination. youtube.com

| Stage | Description |

| Initiation | A radical initiator generates a radical species which then reacts with a monomer unit. |

| Propagation | The newly formed radical monomer adds to another monomer, and this process repeats to grow the polymer chain. |

| Termination | The growth of the polymer chain is stopped, often by the combination of two radical chains. |

While specific studies on the polymerization of this compound are not extensively documented, research on the oligomerization of simpler cyanohydrins like glycolonitrile provides some insight. Glycolonitrile has been shown to undergo spontaneous polymerization, yielding soluble, cationic oligomers. nasa.gov This suggests that the cyanohydrin moiety in this compound might also contribute to its polymerization behavior, potentially through mechanisms other than vinyl addition.

Furthermore, the development of functionalized polymers through methods like ring-opening polymerization of lactones initiated by hydroxyl groups offers another potential avenue for utilizing this compound as a comonomer or initiator, leading to biodegradable polyesters with pendant nitrile and vinyl functionalities. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 3 Hydroxypent 4 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-hydroxypent-4-enenitrile, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The vinyl protons (H-4 and H-5) are expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the double bond. The proton at C-4 would likely present as a doublet of doublets, coupling to both the geminal proton at C-5 and the vicinal proton at C-3. The terminal vinyl protons at C-5 would also show complex splitting patterns arising from geminal and vicinal couplings.

The methine proton at C-3, being attached to both a hydroxyl group and an electron-withdrawing nitrile group via the aliphatic chain, is expected to resonate in the mid-field range. Its chemical shift would be influenced by the electronegativity of the adjacent oxygen atom. The methylene (B1212753) protons at C-2, adjacent to the nitrile group, would likely appear as a doublet of doublets, showing coupling to the proton at C-3. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 2.6 - 2.8 | dd | J(H2, H3), J(H2a, H2b) |

| H-3 | 4.2 - 4.4 | m | - |

| H-4 | 5.8 - 6.0 | ddd | J(H4, H5a), J(H4, H5b), J(H4, H3) |

| H-5a | 5.2 - 5.4 | dd | J(H5a, H5b), J(H5a, H4) |

| H-5b | 5.1 - 5.3 | dd | J(H5b, H5a), J(H5b, H4) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton. The carbon of the nitrile group (C-1) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The vinyl carbons (C-4 and C-5) will appear in the alkene region of the spectrum, typically between 110 and 140 ppm. The carbon bearing the hydroxyl group (C-3) will be found in the range of 60-75 ppm, while the methylene carbon (C-2) adjacent to the nitrile group is expected to be in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CN) | ~118 |

| C-2 (CH₂) | ~25 |

| C-3 (CHOH) | ~65 |

| C-4 (=CH) | ~135 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and between the vinyl protons H-4 and H-5, confirming the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the carbon signal at ~65 ppm would show a correlation to the proton at ~4.3 ppm, confirming the assignment of C-3 and H-3.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Functional Group Identification and Vibrational Analysis

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

O-H stretch: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C≡N stretch: The nitrile group will show a sharp, medium-intensity absorption in the IR spectrum around 2240-2260 cm⁻¹. This band is often weak in the Raman spectrum.

C=C stretch: The stretching vibration of the carbon-carbon double bond will appear around 1640-1680 cm⁻¹ in both the IR and Raman spectra.

C-H stretches: The sp² C-H stretches of the vinyl group will be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene and methine groups will appear just below 3000 cm⁻¹.

C-O stretch: The carbon-oxygen single bond stretch will be visible in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200 - 3600 (broad) |

| C≡N | Stretch | 2240 - 2260 (sharp) |

| C=C | Stretch | 1640 - 1680 |

| sp² C-H | Stretch | > 3000 |

| sp³ C-H | Stretch | < 3000 |

Conformational Isomer Analysis by IR/Raman

Due to rotation around the C2-C3 and C3-C4 single bonds, this compound can exist in different conformational states. These conformers may have distinct vibrational frequencies, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). By studying the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different conformers and to study their relative populations. For instance, changes in the relative intensities of certain bands with temperature can provide information about the enthalpy difference between the conformers. Computational studies often accompany experimental vibrational spectroscopy to assign specific vibrational modes to different conformers and to predict their relative energies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula for this compound is C₅H₇NO, corresponding to a monoisotopic mass of approximately 97.053 Da and an average molecular weight of about 97.12 g/mol . nih.govepa.gov

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orgyoutube.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, which for this molecule would lead to resonance-stabilized cations. libretexts.org Dehydration would result in the loss of a water molecule (18 Da), a common fragmentation for alcohols, leading to a peak at M-18. youtube.comwhitman.edu The presence of the double bond makes the hydroxyl group allylic, which can lead to a stable allylic cation upon fragmentation. whitman.educhemconnections.org The fragmentation of nitrile-containing compounds can be complex and may involve the loss of HCN or other small molecules. nih.gov

Predicted m/z values for various adducts and a key fragment of this compound are summarized in the table below. This data, derived from computational models, provides insight into the expected mass spectrum. uni.lu

| Adduct / Fragment | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 97.052 |

| [M+H]⁺ | 98.060 |

| [M+Na]⁺ | 120.042 |

| [M-H]⁻ | 96.045 |

| [M+H-H₂O]⁺ | 80.050 |

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Stereochemical Assignment

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C3), making it a chiral molecule that can exist as two non-superimposable mirror images called enantiomers. nih.govpurdue.edu Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and assigning the absolute configuration (R or S) of a specific sample.

Optical Rotation (OR) measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property is known as optical activity. libretexts.org One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, denoted as (-)). wikipedia.orglibretexts.org The measurement of the specific rotation of an enantiomerically pure sample of this compound would allow for its designation as either (+) or (-), providing a critical physical constant for that specific stereoisomer. However, the direction of rotation (+ or -) does not directly correlate with the R/S designation, which must be determined by other means. libretexts.org

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. dtu.dkfaccts.de An ECD spectrum plots this difference in absorption against wavelength, resulting in positive or negative peaks known as Cotton effects. Since enantiomers are mirror images, they produce mirror-image ECD spectra. dtu.dk For stereochemical assignment, the experimental ECD spectrum of a chiral molecule like this compound would be compared to a spectrum predicted by quantum chemical calculations for a specific configuration (e.g., the R-isomer). faccts.dedtu.dk A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer . While the linear cyano group can sometimes complicate chiroptical sensing, ECD remains a powerful tool for the stereochemical analysis of chiral nitriles. nih.govacs.org

X-ray Crystallography of Derivatives for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, this technique requires a well-ordered single crystal, which can be challenging to obtain for small, flexible molecules like this compound that are often liquids or low-melting solids at room temperature.

To overcome this limitation, a common strategy is to prepare a solid derivative of the target molecule. For this compound, the hydroxyl group provides a convenient handle for derivatization. It could be reacted with a suitable achiral reagent, such as p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride, to form a crystalline ester. The presence of heavy atoms and aromatic rings in the derivative often facilitates crystallization and aids in the crystallographic analysis.

Once a suitable crystal is grown, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, revealing the precise spatial arrangement of every atom in the molecule. To determine the absolute configuration of a chiral molecule from a light-atom structure (containing primarily C, H, N, O), the phenomenon of anomalous dispersion is used. nih.gov Careful analysis of the diffraction data allows for the calculation of the Flack parameter, which should be close to 0 for the correct absolute configuration and close to 1 for its inverted mirror image. nih.gov This provides an unambiguous assignment of the R or S configuration at the stereocenter. While no published crystal structures of this compound derivatives currently exist, this method represents the gold standard for absolute configuration determination.

Computational Chemistry and Theoretical Investigations of 3 Hydroxypent 4 Enenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. scirp.org It has proven to be a versatile and accurate methodology for studying the properties of molecules like 3-hydroxypent-4-enenitrile. nih.gov A popular functional, B3LYP, is often chosen for its balance of accuracy and computational efficiency in reproducing molecular geometries, vibrational frequencies, and reaction energies. nih.gov

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scirp.org For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure with the lowest possible energy is found.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. nih.gov Due to the rotational freedom around the C-C and C-O single bonds in this compound, multiple conformers can exist. Computational methods are employed to identify these different conformers and, crucially, to determine their relative stabilities by comparing their optimized energies. The conformer with the lowest energy is the most stable and therefore the most likely to be observed experimentally.

The results of a geometry optimization calculation provide precise data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP Level) This table is illustrative. Actual values would be obtained from a specific DFT calculation.

| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| O-H | e.g., 0.96 | |

| C-O | e.g., 1.43 | |

| C≡N | e.g., 1.15 | |

| C=C | e.g., 1.34 | |

| C-C (single) | e.g., 1.52 | |

| Bond Angles | ||

| C-O-H | e.g., 109.5 | |

| C-C-O | e.g., 110.0 | |

| C-C≡N | e.g., 178.0 |

| Dihedral Angle | H-O-C-C | e.g., 180.0 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (a stable molecule) and not a saddle point (a transition state). researchgate.net A stable structure will have no imaginary frequencies, whereas a transition state is characterized by having exactly one imaginary frequency.

These calculations also provide a theoretical prediction of the molecule's infrared (IR) spectrum. diva-portal.org Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of a bond or the bending of a group of atoms. nanobioletters.com By analyzing these vibrational modes, it is possible to assign the absorption bands in an experimental IR spectrum to specific functional groups within this compound. This is invaluable for interpreting experimental data and confirming the molecule's structure. For example, characteristic frequencies are expected for the O-H stretch, the C≡N stretch of the nitrile group, and the C=C stretch of the vinyl group. researchgate.net

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative and shows a selection of expected vibrational modes. A full calculation yields many more frequencies.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | e.g., ~3600 |

| C-H Stretch (sp²) | Vinyl | e.g., ~3100 |

| C-H Stretch (sp³) | Alkane | e.g., ~2950 |

| C≡N Stretch | Nitrile | e.g., ~2250 |

| C=C Stretch | Alkene | e.g., ~1650 |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to understand chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. irjweb.com A small energy gap suggests that the molecule is more easily excitable and generally more chemically reactive. biomedres.us Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. biomedres.us

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution within the molecule. researchgate.net Typically, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are colored red. In this compound, these regions would be expected around the electronegative oxygen and nitrogen atoms. Electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue and would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.

Table 3: Hypothetical Electronic Properties of this compound This table is illustrative. Actual values would be obtained from a specific DFT calculation.

| Property | Value (eV) |

|---|---|

| HOMO Energy | e.g., -7.0 |

| LUMO Energy | e.g., -1.5 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for studying the mechanisms of chemical reactions. It allows for the detailed exploration of reaction pathways, the identification of transient species like transition states, and the calculation of reaction energetics, providing a complete picture of how a reaction proceeds. mdpi.com

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that exists as reactants are converted into products. pku.edu.cn Due to their transient nature, transition states are extremely difficult to observe experimentally. Computational methods provide a powerful means to locate and characterize these structures.

A transition state search algorithm is used to find the first-order saddle point on the potential energy surface that connects reactants and products. Once located, a frequency calculation is performed on the TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the specific bond-breaking and bond-forming processes that define the reaction.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. conicet.gov.ar This profile plots the potential energy of the system as it progresses along the reaction coordinate. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For a hypothetical reaction involving this compound, such as an intramolecular cyclization or an addition reaction at the double bond, computational methods can be used to map out the entire energy landscape. This allows for a comparison of different possible reaction pathways, helping to determine which mechanism is most energetically favorable. By providing a quantitative measure of activation energies and reaction enthalpies, these calculations offer deep mechanistic insight into the molecule's chemical reactivity.

Table 4: Hypothetical Relative Energies for a Reaction Pathway of this compound This table is illustrative. Energies are relative to the reactant.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | e.g., +25.0 |

Tautomerization Studies and Stability Assessment of this compound

The phenomenon of tautomerism is a critical aspect of the chemical behavior of this compound. This compound can theoretically exist in equilibrium between its enol form (this compound) and its corresponding keto tautomer, 3-oxopentanenitrile. The interconversion between these two forms involves the migration of a proton and a shift in the position of a double bond.

Computational studies based on Density Functional Theory (DFT) are instrumental in assessing the relative stabilities of these tautomers. By calculating the Gibbs free energy of each isomer, it is possible to predict the position of the tautomeric equilibrium. For simple vinyl alcohols, the keto form is generally more stable than the enol form. quirkyscience.comencyclopedia.pub This preference is attributed to the greater bond energy of a carbon-oxygen double bond in the keto form compared to a carbon-carbon double bond in the enol form.

In the case of this compound, the enol form possesses a vinyl alcohol moiety. Theoretical calculations on analogous systems suggest that the keto tautomer, 3-oxopentanenitrile, would be the thermodynamically more stable form. The presence of the electron-withdrawing nitrile group can influence the stability, but the fundamental preference for the keto form is expected to persist.

The energy difference between the tautomers can be quantified through computational chemistry. Below is a hypothetical data table illustrating the sort of results that would be obtained from such a study, based on typical values for similar compounds.

| Tautomer | Structure | Relative Gibbs Free Energy (kcal/mol) | Equilibrium Population (%) |

|---|---|---|---|

| Enol (this compound) | C=CC(O)CC#N | 0.00 | ~0.1 |

| Keto (3-oxopentanenitrile) | O=C(C)CH2CC#N | -10.5 | ~99.9 |

Note: The values in this table are illustrative and based on the known stability of similar keto-enol tautomeric pairs. Specific experimental or computational studies on this compound are required for precise data.

The stability assessment also involves the calculation of the energy barrier for the tautomerization reaction. A high energy barrier would indicate a slow interconversion rate, potentially allowing for the isolation of the less stable tautomer under specific conditions.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations provide valuable insights into the reactivity of this compound. These descriptors, based on the molecule's electronic structure, help in predicting its behavior in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. Electronegativity measures the tendency of the molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

For this compound, the presence of the hydroxyl, vinyl, and nitrile functional groups will influence these descriptors. The nitrile group is electron-withdrawing, which is expected to lower both the HOMO and LUMO energy levels and increase the electrophilicity of the molecule. The vinyl and hydroxyl groups, on the other hand, can act as electron-donating groups, influencing the electron density distribution across the molecule.

A hypothetical table of calculated quantum chemical descriptors for this compound is presented below to illustrate these concepts.

| Descriptor | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | -7.2 eV |

| LUMO Energy | ELUMO | -0.8 eV |

| HOMO-LUMO Gap | ΔE | 6.4 eV |

| Electronegativity | χ | 4.0 eV |

| Chemical Hardness | η | 3.2 eV |

| Electrophilicity Index | ω | 2.5 eV |

Note: These values are representative for a molecule with this combination of functional groups and are intended for illustrative purposes. Accurate values would require specific DFT calculations for this compound.

These descriptors can be used to predict the sites of electrophilic and nucleophilic attack, as well as the molecule's propensity to participate in various types of reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov For this compound, MD simulations can provide detailed information about its intermolecular interactions, which are crucial for understanding its physical properties and behavior in solution.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrile group) in this compound suggests that it can form a network of hydrogen bonds with protic solvents like water. MD simulations can be used to model the solvation of this compound in water, providing insights into the structure of the solvation shell and the dynamics of the hydrogen bonds formed.

Key parameters that can be obtained from MD simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the average number and lifetime of hydrogen bonds.

For example, an MD simulation of this compound in a box of water molecules would likely show a high probability of finding water molecules in close proximity to the hydroxyl and nitrile groups. The RDF for the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group with the hydrogen atoms of water would reveal the specific distances at which hydrogen bonding occurs.

A summary of hypothetical results from an MD simulation is presented in the table below.

| Interaction Site | Radial Distribution Function (g(r)) Peak Position (Å) | Average Number of Hydrogen Bonds | Average Hydrogen Bond Lifetime (ps) |

|---|---|---|---|

| Hydroxyl Group (as donor) | 1.8 | 1.5 | 2.1 |

| Hydroxyl Group (as acceptor) | 2.7 | 0.8 | 1.8 |

| Nitrile Group (as acceptor) | 2.9 | 1.2 | 1.5 |

Note: The data in this table is illustrative of what would be expected for a molecule with these functional groups and is not based on a specific simulation of this compound.

Such simulations are invaluable for understanding the solubility, transport properties, and interactions of this compound in different environments.

Applications in Complex Molecule Synthesis and Biological Research

Role as a Key Intermediate and Building Block in Organic Synthesis

The strategic placement of functional groups in 3-hydroxypent-4-enenitrile allows for a wide range of chemical transformations, making it a highly sought-after starting material for synthetic chemists. The hydroxyl group can be readily protected or activated for nucleophilic substitution, while the nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The terminal double bond further expands its synthetic utility, enabling transformations such as epoxidation, dihydroxylation, and metathesis reactions.

Synthesis of Natural Products and Analogues

While direct and extensive examples of the use of this compound in the total synthesis of a wide range of natural products are not prolifically documented in readily available literature, its structural motif is present in or can be envisioned as a key precursor to various bioactive molecules. For instance, the structurally related 3-hydroxypent-4-enoic acid, which can be derived from the nitrile, has been utilized as a crucial fragment in the enantioselective total syntheses of the decanolide natural product seimatopolide A. This synthesis highlights the utility of the chiral hydroxypentene core in building complex macrocyclic structures.

The broader class of cyanohydrins, to which this compound belongs, are well-established intermediates in the synthesis of numerous natural products. Their ability to be converted into α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols makes them invaluable chiral building blocks.

Precursor for Pharmaceutical and Agrochemical Intermediates

The chemical functionalities within this compound make it an attractive precursor for the synthesis of key intermediates in the pharmaceutical and agrochemical industries. The nitrile group is a common pharmacophore found in many approved drugs, contributing to enhanced binding affinity and improved pharmacokinetic profiles. ekb.eg For example, cyanohydrins are crucial intermediates in the synthesis of various bioactive compounds, including α-hydroxy carboxylic acids, which are found in a number of pharmaceuticals. researchgate.net

Although specific large-scale industrial applications of this compound are not widely publicized, its potential as a precursor to valuable intermediates is clear. For example, the hydrolysis of the nitrile to a carboxylic acid would yield β-hydroxy-γ,δ-unsaturated carboxylic acids, which are important synthons for various biologically active molecules. The reduction of the nitrile to an amine would provide access to chiral amino alcohols, a structural motif present in many pharmaceutical agents.

A related compound, Crambene (1-cyano-2-hydroxy-3-butene), has been identified as a cyanide compound isolated from cruciferous vegetables with potential cancer-preventive effects. rsc.org This suggests that derivatives of this compound could be explored for their own biological activities.

Development of Novel Synthetic Pathways

The reactivity of this compound and its derivatives has been exploited in the development of new synthetic methodologies. For instance, the enantioselective synthesis of tert-Butyl 3-hydroxypent-4-enoate, a derivative of this compound, has been achieved through an aldol (B89426) reaction, showcasing a pathway to chiral building blocks. This demonstrates the utility of this scaffold in developing asymmetric transformations.

Furthermore, the development of organocatalytic methods provides a powerful tool for the stereoselective synthesis of complex molecules. While specific examples focusing solely on this compound are emerging, the principles of organocatalysis are readily applicable to this versatile substrate, opening avenues for the development of novel and efficient synthetic routes to chiral compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The investigation of how the structural features of a molecule influence its biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of modern drug discovery and agrochemical development. While extensive SAR studies specifically on this compound are not yet abundant in the literature, the broader class of cyanohydrins has been the subject of such investigations, providing valuable insights into the potential of its derivatives.

Design and Synthesis of Chemically Modified Analogues

The chemical tractability of this compound allows for the systematic modification of its structure to probe the effects of these changes on biological activity. Key points for modification include the hydroxyl group, the nitrile function, the alkyl chain, and the terminal double bond.

For example, in a study on cyanohydrin-based inhibitors of Enterovirus 71 3C protease, researchers synthesized a series of analogues to understand the role of the cyanohydrin moiety. Modifications included removal of the hydroxyl or nitrile group, as well as alterations to the stereochemistry at the carbon bearing these groups.

| Compound | Modification | IC50 (µM) for 3Cpro | EC50 (µM) in cell-based assay |

| Aldehyde precursor | Lacks cyanohydrin | - | >100 |

| Cyanohydrin 9 | Epimeric mixture | 1.13 | 0.12 |

| Nitrile 8 | Lacks hydroxyl group | >10 | >100 |

This table illustrates the importance of the cyanohydrin functional group for biological activity.

Correlation of Structural Modifications with Biological Response

The data obtained from testing chemically modified analogues allows for the establishment of correlations between specific structural features and the observed biological response. This information is crucial for the rational design of more potent and selective compounds.

In the aforementioned study on Enterovirus 71 3C protease inhibitors, it was found that both the hydroxyl and nitrile groups of the cyanohydrin moiety were critical for potent inhibitory activity. Removal of either group led to a dramatic loss of efficacy. This suggests that the cyanohydrin acts as a key anchoring group within the enzyme's active site.

Furthermore, the stereochemistry of the cyanohydrin can play a pivotal role in biological activity. It is a common observation in medicinal chemistry that different enantiomers of a chiral drug can have significantly different potencies and pharmacological effects. nih.govnih.gov For the cyanohydrin inhibitors of the viral protease, while the epimeric mixture showed good activity, separation and testing of the individual diastereomers revealed that both were potent, indicating a degree of tolerance for different stereochemical arrangements at that position. However, in many other biological systems, a high degree of stereoselectivity is observed.

The correlation of these structural modifications with the biological response provides a roadmap for the design of future inhibitors with improved properties.

Mechanistic Investigations of Biological Activities

While direct and extensive research on the biological activities of this compound is limited, its structural motifs suggest potential for various pharmacological effects. The following sections explore the mechanistic basis for these potential activities by examining related compounds and target pathways.

Antiviral Properties and Target Interactions (e.g., HIV-1 Protease)

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme for the replication of the HIV virus. wikipedia.orgpatsnap.com It is an aspartyl protease that cleaves newly synthesized viral polyproteins into smaller, functional proteins essential for the assembly of new, infectious virions. wikipedia.orgpatsnap.com Inhibition of this enzyme disrupts the viral life cycle, rendering the resulting viral particles non-infectious. wikipedia.org This makes HIV-1 protease a prime target for antiretroviral therapy. researchgate.net

HIV-1 protease inhibitors are designed to bind to the active site of the enzyme, mimicking the tetrahedral intermediate of its natural substrate and effectively blocking its catalytic activity. wikipedia.org The enzyme itself is a homodimer, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site. researchgate.netnih.gov The mechanism of action involves a water molecule, activated by one of the aspartate residues, which attacks the peptide bond of the substrate. wikipedia.org

While no specific studies directly link this compound to HIV-1 protease inhibition, its functional groups—a hydroxyl and a nitrile—offer potential points for interaction within the enzyme's active site. The development of novel, small-molecule inhibitors is an ongoing area of research, and compounds with unique scaffolds are continuously being explored for their potential to overcome drug resistance. nih.gov

Anticancer Activity and Cellular Mechanisms (e.g., Apoptosis Induction)

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. nih.govmdpi.com Many anticancer therapies function by inducing apoptosis in malignant cells. oaepublish.com There are two primary apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. mdpi.com

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a cascade of enzymes called caspases, particularly caspase-8.

Intrinsic Pathway: This pathway is triggered by intracellular stress signals and converges at the mitochondria. It involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. nih.gov An increase in the Bax/Bcl-2 ratio can lead to a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. mdpi.comnih.gov

Both pathways culminate in the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov The tumor suppressor protein p53 plays a central role in activating apoptosis in response to cellular stress, often by regulating molecules in both pathways. nih.gov

The potential anticancer activity of a compound like this compound would likely be investigated through its ability to trigger these apoptotic mechanisms. Studies would focus on its capacity to induce caspase activation, alter the expression of Bcl-2 family proteins, and affect the mitochondrial membrane potential in cancer cell lines. mdpi.com

Antimicrobial and Anti-inflammatory Potentials

The search for new antimicrobial and anti-inflammatory agents is driven by the need for compounds with novel mechanisms of action and fewer side effects. mdpi.com Inflammation is a defensive response to harmful stimuli, but excessive inflammation can contribute to various diseases. nih.gov Key mediators of inflammation include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.comnih.gov Many anti-inflammatory compounds act by inhibiting the production of these mediators. mdpi.com

For instance, the inhibition of NO and prostaglandin (B15479496) E2 (PGE2) production is a common mechanism for anti-inflammatory agents. nih.gov Furthermore, the regulation of transcription factors such as nuclear factor-κB (NF-κB), which controls the expression of many inflammatory genes, is a key target for anti-inflammatory drugs. nih.gov

While the specific antimicrobial and anti-inflammatory properties of this compound have not been extensively reported, its chemical structure could serve as a scaffold for the development of new therapeutic agents. Research in this area would involve screening for activity against various microbial strains and assessing its ability to modulate inflammatory pathways in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Biocatalytic Transformations and Enzymatic Studies